![molecular formula C17H15ClN2O B12000680 8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene](/img/structure/B12000680.png)
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Chlorination and methylation are carried out using specific reagents to introduce the chlorine and methyl groups at the desired positions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can be compared with similar compounds such as:
8-CL-4-(4-CL-PH)-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical and biological properties.
8-CL-2-phenyl-4-propyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: The presence of a propyl group instead of a methyl group can influence its reactivity and applications.
4-(2-BR-PH)-8-CL-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: The bromine substitution on the phenyl ring introduces different electronic effects, impacting its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Eigenschaften
Molekularformel |
C17H15ClN2O |
---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
9-chloro-5-methyl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H15ClN2O/c1-11-20-16(14-9-13(18)7-8-17(14)21-11)10-15(19-20)12-5-3-2-4-6-12/h2-9,11,16H,10H2,1H3 |
InChI-Schlüssel |
SQERRIUCRZFIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.